molecular formula C14H21NO3S B261649 1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine

1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine

Cat. No. B261649
M. Wt: 283.39 g/mol
InChI Key: HWNUOEUJZAQTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as PSC-833 and has been found to have potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine involves the inhibition of P-glycoprotein. This protein is responsible for transporting drugs out of cells, which can reduce the effectiveness of certain drugs. By inhibiting this protein, 1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine can increase the intracellular concentration of drugs and improve their efficacy.
Biochemical and Physiological Effects:
1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine has been found to have a number of biochemical and physiological effects. It has been shown to increase the intracellular concentration of certain drugs, which can improve their efficacy. Additionally, it has been found to have a synergistic effect when used in combination with certain chemotherapy agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine in lab experiments is its ability to increase the effectiveness of certain drugs. This can allow researchers to study the effects of these drugs in greater detail. However, one limitation of using this compound is that it may not be suitable for use in all types of experiments.

Future Directions

There are a number of future directions for research on 1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine. One area of interest is the development of new drugs that can be used in combination with this compound to improve their efficacy. Additionally, researchers may explore the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine is a chemical compound that has potential applications in the field of medicine. Its ability to inhibit the function of P-glycoprotein may allow it to increase the effectiveness of certain drugs, such as chemotherapy agents. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound that may lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine involves the reaction of 3-isopropyl-4-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard techniques.

Scientific Research Applications

1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine has been found to have potential applications in the field of medicine. It has been studied for its ability to inhibit the function of P-glycoprotein, which is a protein that is responsible for transporting drugs out of cells. By inhibiting this protein, 1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine may be able to increase the effectiveness of certain drugs, such as chemotherapy agents.

properties

Product Name

1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

1-(4-methoxy-3-propan-2-ylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C14H21NO3S/c1-11(2)13-10-12(6-7-14(13)18-3)19(16,17)15-8-4-5-9-15/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

HWNUOEUJZAQTCJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.